molecular formula C20H26N2O4S B2650077 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine CAS No. 339276-88-9

4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine

Cat. No. B2650077
M. Wt: 390.5
InChI Key: NDACVTAXRKJWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfenylation of Pyrroles and Indoles

The study by Gilow et al. (1991) explores the methylsulfenylation of substituted pyrroles and indoles using 1-(methylthio)morpholine among other compounds, revealing the chemical's utility in synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles. This demonstrates its application in enhancing electrophilic substitution reactions, indicating a potential role in the synthesis of complex heterocyclic compounds Gilow, H. M., Brown, C. S., Copeland, J. N., & Kelly, K. E. (1991). Journal of Heterocyclic Chemistry.

Improvement in Odorless Corey–Kim and Swern Oxidations

Nishide et al. (2004) utilized methyl 6-morpholinohexyl sulfide and sulfoxide as efficient and odorless substitutes in Corey–Kim and Swern oxidations, showcasing an innovative application in making these oxidation processes more user-friendly and environmentally benign. This highlights the compound's role in refining synthetic methodologies for cleaner chemical reactions Nishide, K., Patra, P., Matoba, M., Shanmugasundaram, K., & Node, M. (2004). Green Chemistry.

Nickel Complexes with Bidentate Ligands

The research by Speiser et al. (2004) into nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands, including morpholine derivatives, for the catalytic oligomerization of ethylene, illustrates the compound's potential in catalysis. This application could be crucial for industrial processes, especially in polymer production, showing how such chemical structures can influence catalyst design and efficiency Speiser, F., Braunstein, P., Saussine, L., & Welter, R. (2004). Inorganic Chemistry.

Antimicrobial and Modulating Activity

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi. Although the minimum inhibitory concentration (MIC) was high, the study highlights the compound's potential as a modulator of antibiotic activity, suggesting avenues for research in overcoming drug resistance Oliveira, M. A., Teixeira, A., Cassiano, C. J. d. M., Sena, D., Coutinho, H., Menezes, I., Figueredo, F., Silva, L., Toledo, T., & Bento, R. (2015). Saudi Journal of Biological Sciences.

properties

IUPAC Name

4-[2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-6-4-5-7-18(15)27(23,24)19-16(2)14-17(3)21-20(19)26-13-10-22-8-11-25-12-9-22/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACVTAXRKJWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine

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